molecular formula C21H21BrN4 B6091576 3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine

3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine

Cat. No.: B6091576
M. Wt: 409.3 g/mol
InChI Key: JXRZEFOMCPGXMP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-bromophenyl group and a 4-benzylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine to form 4-bromophenylhydrazine. This intermediate is then reacted with 4-benzylpiperazine and a suitable pyridazine precursor under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-6-[4-benzylpiperazinyl]pyridazine
  • 3-(4-Methylphenyl)-6-[4-benzylpiperazinyl]pyridazine
  • 3-(4-Fluorophenyl)-6-[4-benzylpiperazinyl]pyridazine

Uniqueness

3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-(4-bromophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRZEFOMCPGXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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